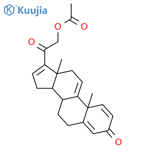

Cas no 4258-83-7 ((16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione)

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione 化学的及び物理的性質

名前と識別子

-

- (16α)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione

- (16A)-21-(ACETYLOXY)-16-METHYL-PREGNA-1,4,9(11)-TRIENE-3,20-DIONE

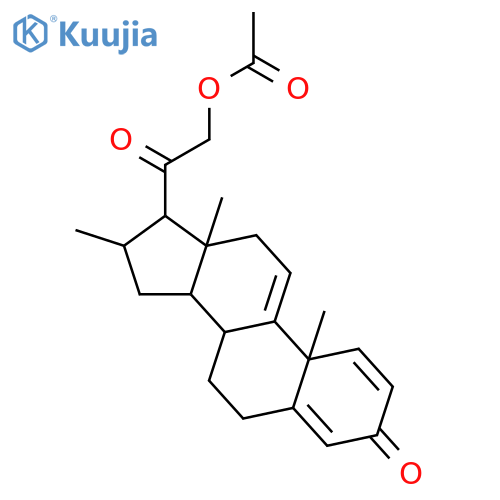

- [2-oxo-2-[(8S,10S,13S,14S,16R)-10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

- (16alpha)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione

- 4258-83-7

- 21-Acetoxy-16alpha-methylpregna-1,4,9-(11)-triene-3,20-dione

- DTXSID20746953

- (16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate

- (16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione

-

- インチ: InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3/t14-,18-,20+,22?,23+,24+/m1/s1

- InChIKey: SZOCJNYVWVFBFU-UWDGVYLJSA-N

- ほほえんだ: CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C

計算された属性

- せいみつぶんしりょう: 382.21400

- どういたいしつりょう: 382.21440943g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 832

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- PSA: 60.44000

- LogP: 4.20880

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A187425-100mg |

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione |

4258-83-7 | 100mg |

$ 1608.00 | 2023-04-19 | ||

| TRC | A187425-50mg |

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione |

4258-83-7 | 50mg |

$ 907.00 | 2023-04-19 | ||

| TRC | A187425-5mg |

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione |

4258-83-7 | 5mg |

$ 121.00 | 2023-09-09 | ||

| TRC | A187425-10 mg |

(16α)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione |

4258-83-7 | 10mg |

$ 165.00 | 2022-01-13 | ||

| TRC | A187425-10mg |

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione |

4258-83-7 | 10mg |

$ 201.00 | 2023-09-09 | ||

| TRC | A187425-100 mg |

(16α)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione |

4258-83-7 | 100MG |

$ 1320.00 | 2022-01-13 | ||

| TRC | A187425-50 mg |

(16α)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione |

4258-83-7 | 50mg |

$ 745.00 | 2022-01-13 | ||

| TRC | A187425-25 mg |

(16α)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione |

4258-83-7 | 25mg |

$ 385.00 | 2022-01-13 | ||

| TRC | A187425-25mg |

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione |

4258-83-7 | 25mg |

$ 471.00 | 2023-09-09 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479543-2.5 mg |

(16α)-21-(Acetyloxy)-16-methyl-d3-pregna-1,4,9(11)-triene-3,20-dione, |

4258-83-7 | 2.5 mg |

¥2,858.00 | 2023-07-11 |

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione 合成方法

ごうせいかいろ 1

1.2 Solvents: Tetrahydrofuran ; 2 min, < 3 °C

1.3 Reagents: Chlorotrimethylsilane

1.4 Solvents: Tetrahydrofuran ; 23 min, < 2 °C; 12 min, < 2 °C

1.5 Reagents: Triethylamine

1.6 Reagents: Ammonium chloride Solvents: Water

1.7 Reagents: Peracetic acid Solvents: Dichloromethane ; 4 min, < 4 °C; 19 h, < 4 °C

1.8 Reagents: Hydrochloric acid Solvents: Water

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione Raw materials

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione Preparation Products

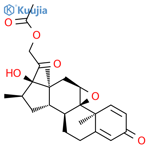

- (11α,16α)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione (14622-51-6)

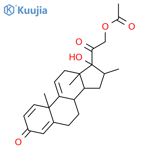

- 17,21-Dihydroxy-16a-methylpregna-1,4,9(11)-triene-3,20-dione 21-Acetate (10106-41-9)

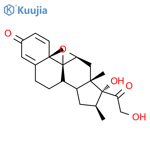

- (16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione (4258-83-7)

- (11a,16a)-9,11-Epoxy-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione (14622-47-0)

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione 関連文献

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

(16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dioneに関する追加情報

Compound CAS No 4258-83-7: (16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione

The compound with CAS No 4258-83-7, known as (16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione, is a steroidal molecule with significant biological activity and potential therapeutic applications. This compound belongs to the class of pregnane derivatives, which are well-known for their role in various physiological processes and their use in drug development.

Recent studies have highlighted the importance of pregnane derivatives in the field of endocrinology and oncology. The structure of this compound includes a pregna skeleton with specific functional groups that contribute to its biological properties. The acetyloxy group at position 21 and the methyl group at position 16 are key features that influence its pharmacokinetics and bioavailability.

One of the most promising applications of this compound is in the treatment of hormone-dependent cancers, such as breast and prostate cancer. Research has shown that pregnane derivatives can modulate hormone receptors, making them potential candidates for endocrine therapy. The triene structure in this compound plays a crucial role in its ability to interact with these receptors.

In addition to its therapeutic potential, this compound has been studied for its role in inflammation and immune response. The dione functional groups at positions 3 and 20 have been linked to anti-inflammatory properties, which could be exploited in the development of novel anti-inflammatory agents.

The synthesis of (16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione involves advanced organic chemistry techniques, including stereo-selective synthesis and functional group transformations. These methods ensure the production of high-purity compounds necessary for preclinical and clinical studies.

Recent advancements in computational chemistry have also contributed to our understanding of this compound's molecular interactions. Molecular docking studies have provided insights into how this compound binds to target proteins, paving the way for rational drug design.

In conclusion, CAS No 4258-83-7 represents a valuable molecule with diverse applications in medicine and biology. Its unique structure and biological properties make it a subject of ongoing research and development.

4258-83-7 ((16a)-21-(Acetyloxy)-16-methyl-pregna-1,4,9(11)-triene-3,20-dione) 関連製品

- 808-48-0(Desoxycorticosterone pivalate)

- 1173-26-8(Corticosterone 21-Acetate)

- 56-47-3(Deoxy Corticosterone Acetate)

- 10215-74-4(Pregn-4-ene-3,20-dione,21-(3-carboxy-1-oxopropoxy)-)

- 2229342-75-8(3-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanoic acid)

- 2227862-23-7(tert-butyl 3-(2R)-2-aminopropylazetidine-1-carboxylate)

- 1807254-11-0(Methyl 4-cyano-3-fluoro-2-(trifluoromethoxy)benzoate)

- 1804823-97-9(Ethyl 3-(bromomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-carboxylate)

- 852627-74-8(1-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole)

- 133427-07-3(Methyl Imidazo[1,2-a]pyridine-8-carboxylate)